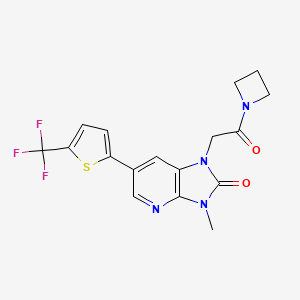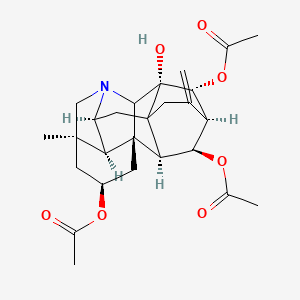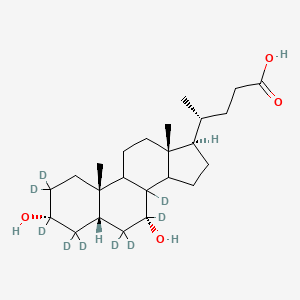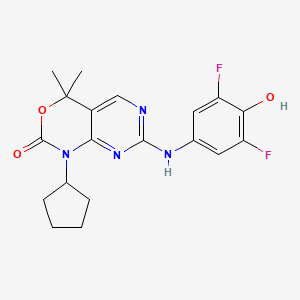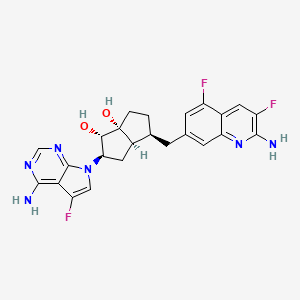
Prmt5-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prmt5-IN-15 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where PRMT5 is often overexpressed and associated with poor prognosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-15 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The synthetic route typically begins with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity against PRMT5 . Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve consistent results. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Prmt5-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Applications De Recherche Scientifique
Prmt5-IN-15 has a wide range of scientific research applications, including:
Mécanisme D'action
Prmt5-IN-15 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression and cellular signaling pathways. The molecular targets of this compound include histones and non-histone proteins involved in critical cellular processes such as transcriptional regulation, RNA splicing, and signal transduction . By blocking PRMT5 activity, this compound induces cell cycle arrest, apoptosis, and reduced tumor growth in preclinical models .
Comparaison Avec Des Composés Similaires
Prmt5-IN-15 is unique among PRMT5 inhibitors due to its specific binding affinity and selectivity for PRMT5. Similar compounds include:
PRT382: Another PRMT5 inhibitor with demonstrated efficacy in preclinical models of mantle cell lymphoma.
Pemrametostat: A PRMT5 inhibitor used in combination with other therapies to overcome resistance in breast cancer.
AZ-PRMT5i-1: An orally available PRMT5 inhibitor with significant in vivo efficacy in cancer models.
This compound stands out due to its distinct chemical structure and mechanism of action, which provide a unique therapeutic profile compared to other PRMT5 inhibitors .
Propriétés
Formule moléculaire |
C24H23F3N6O2 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
(1S,2R,3aR,4S,6aR)-4-[(2-amino-3,5-difluoroquinolin-7-yl)methyl]-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2,3,3a,4,5,6-hexahydro-1H-pentalene-1,6a-diol |
InChI |
InChI=1S/C24H23F3N6O2/c25-14-4-10(5-17-12(14)6-15(26)21(28)32-17)3-11-1-2-24(35)13(11)7-18(20(24)34)33-8-16(27)19-22(29)30-9-31-23(19)33/h4-6,8-9,11,13,18,20,34-35H,1-3,7H2,(H2,28,32)(H2,29,30,31)/t11-,13+,18+,20-,24+/m0/s1 |
Clé InChI |
WPRNOFYKKDCQPH-KFDHBNDTSA-N |
SMILES isomérique |
C1C[C@]2([C@@H]([C@@H]1CC3=CC4=NC(=C(C=C4C(=C3)F)F)N)C[C@H]([C@@H]2O)N5C=C(C6=C(N=CN=C65)N)F)O |
SMILES canonique |
C1CC2(C(C1CC3=CC4=NC(=C(C=C4C(=C3)F)F)N)CC(C2O)N5C=C(C6=C(N=CN=C65)N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


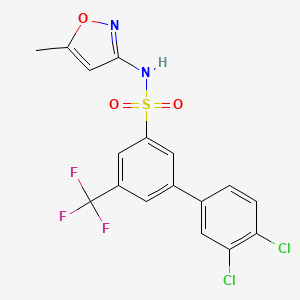
![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
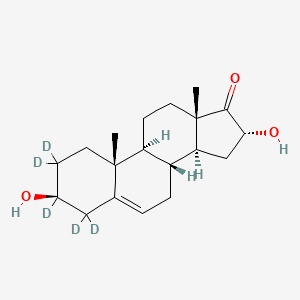
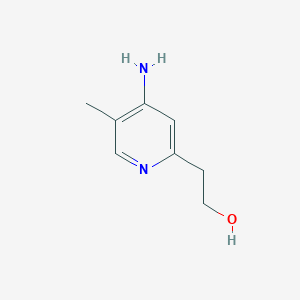
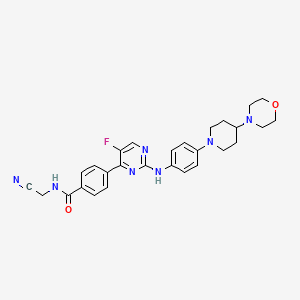
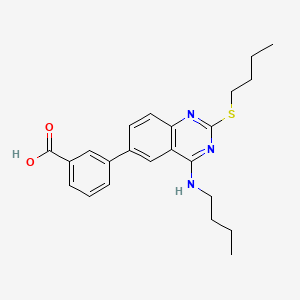
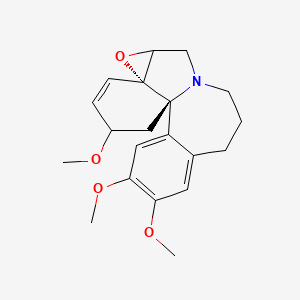
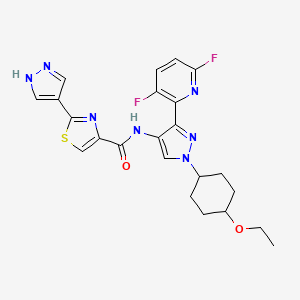

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)
